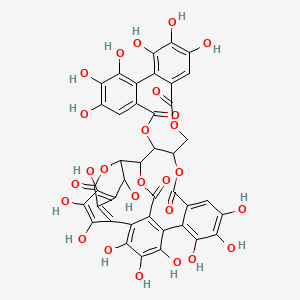

Castalagin

Description

Properties

IUPAC Name |

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKDZHZAKSYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029283 | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24312-00-3, 36001-47-5 | |

| Record name | Castalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Intricate Architecture of Castalagin: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Castalagin, a prominent C-glycosidic ellagitannin found in various plant species, particularly in oak and chestnut wood, has garnered significant interest within the scientific community due to its diverse biological activities.[1] The complex stereochemistry and intricate polycyclic structure of castalagin have presented a formidable challenge to chemists, leading to a fascinating history of its structural determination and subsequent revisions. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of castalagin's chemical structure, catering to professionals engaged in natural product chemistry, pharmacology, and drug development.

The Evolving Structure of Castalagin: A Historical Perspective

The initial structural elucidation of castalagin dates back to the 1960s and 1970s.[1] However, advancements in analytical techniques and computational chemistry have led to crucial revisions of its stereochemistry. A significant breakthrough came from the reinvestigation of the triphenoyl moiety's configuration, where Density Functional Theory (DFT) calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside Time-Dependent DFT (TDDFT) calculations of Electron Circular Dichroism (ECD) spectra, played a pivotal role in establishing the correct stereochemical arrangement.[1]

Spectroscopic Characterization: The Pillars of Structure Elucidation

The determination of castalagin's complex structure has been heavily reliant on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone for elucidating the connectivity and stereochemistry of castalagin. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments have been employed to piece together the intricate framework of the molecule.

Experimental Protocol: NMR Analysis of Castalagin

A detailed experimental protocol for the NMR analysis of castalagin, based on compiled literature, is as follows:

-

Sample Preparation: A purified sample of castalagin is dissolved in a suitable deuterated solvent. Commonly used solvents include acetone-d6:D₂O (9:1 ratio) or acetonitrile-d₃.

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve optimal signal resolution and sensitivity.

-

¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to determine the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Spectroscopy (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments are performed to establish direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments of castalagin.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for castalagin.

Table 1: ¹H NMR Chemical Shifts of Castalagin

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-aromatic | 6.78 (s, 1H) |

| H-aromatic | 6.76 (s, 1H) |

| H-aromatic | 6.62 (s, 1H) |

Solvent: Acetone-d6:D₂O (9:1 ratio), Instrument: 400 MHz NMR Spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of castalagin, further confirming its elemental composition and structural features.

Experimental Protocol: LC-MS/MS Analysis of Castalagin

A typical protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of castalagin involves:

-

Chromatographic Separation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is used to separate castalagin from other components. A common mobile phase consists of a gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of castalagin, as it readily forms a deprotonated molecule [M-H]⁻.

-

Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to determine the accurate mass of the parent ion.

-

Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is applied to the parent ion to induce fragmentation. The resulting fragment ions are then analyzed to provide structural information.

Quantitative Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry Data for Castalagin

| Ion | Observed m/z |

| [M-H]⁻ | 933.064 |

| [M+H]⁺ | 935 |

Table 3: Key MS/MS Fragmentation of the Castalagin [M-H]⁻ Ion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 933.064 | 631.057 | C₁₄H₆O₈ (Ellagic acid) |

| 933.064 | 301.000 | C₁₄H₆O₈ (Ellagic acid) + C₇H₂O₅ |

Isolation and Purification of Castalagin

The isolation of castalagin from its natural sources, primarily oak wood, is a critical first step for its structural elucidation and biological evaluation.

Experimental Protocol: Isolation of Castalagin from Oak Wood

A general procedure for the isolation and purification of castalagin from oak wood is outlined below:

-

Extraction: Powdered oak wood is extracted with a mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water.

-

Solvent Removal: The organic solvent is removed from the extract under reduced pressure.

-

Fractionation: The aqueous extract is then subjected to column chromatography. A common stationary phase is Diaion HP20SS. The column is washed with water to remove polar impurities, and then the ellagitannins are eluted with a stepwise gradient of methanol in water.

-

Purification: The fractions containing castalagin are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase gradient involves water with a small amount of acid (e.g., 0.1% acetic acid) and acetonitrile.

-

Lyophilization: The purified fractions are lyophilized to yield castalagin as a solid powder.

Visualizing the Elucidation Process

The structural elucidation of a complex natural product like castalagin is a logical process that involves piecing together information from various analytical techniques. This workflow can be visualized using diagrams.

Caption: Workflow for the structural elucidation of castalagin.

Conclusion

The structural elucidation of castalagin is a testament to the power of modern analytical and computational techniques in natural product chemistry. While its fundamental structure is now well-established, ongoing research continues to explore its conformational dynamics and interactions with biological targets. This guide provides a foundational understanding of the key experimental protocols and data that have been instrumental in defining the chemical architecture of this important biomolecule, serving as a valuable resource for professionals in the field.

References

The Castalagin Biosynthesis Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalagin, a prominent C-glucosidic ellagitannin, is a hydrolyzable tannin found in significant quantities in the wood of oak (Quercus spp.) and chestnut (Castanea spp.)[1]. As a member of the ellagitannin family, castalagin and its diastereomer, vescalagin, play crucial roles in the organoleptic properties of aged wines and spirits and possess a range of bioactive properties, including antioxidant and antitumor activities. This technical guide provides a comprehensive overview of the castalagin biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of castalagin is a complex process that begins with the shikimate pathway and culminates in a series of oxidative coupling and rearrangement reactions. The central precursor for all ellagitannins, including castalagin, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)[1][2].

The proposed biosynthetic route from PGG to castalagin involves several key intermediates and enzymatic transformations:

-

Formation of Tellimagrandin II: The initial and pivotal step in ellagitannin biosynthesis is the oxidative dehydrogenation of PGG to form tellimagrandin II. This reaction creates the first hexahydroxydiphenoyl (HHDP) group and is catalyzed by a laccase-type phenol oxidase known as pentagalloylglucose:O(2) oxidoreductase[3][4].

-

Conversion to Casuarictin: Tellimagrandin II is further oxidized to form casuarictin through the oxidative dehydrogenation of two additional galloyl groups[3].

-

Formation of Pedunculagin: Casuarictin is then converted to pedunculagin. While the exact enzymatic mechanism for this step is not fully elucidated, it is a key intermediate in the pathway leading to C-glucosidic ellagitannins[5].

-

Glucose Ring Opening and Formation of Castalagin: A significant rearrangement occurs with the opening of the pyranose ring of the glucose moiety in pedunculagin. This acyclic intermediate then undergoes further transformations to form the family of C-glucosidic ellagitannins, including castalagin and its isomer vescalagin[5][6]. The precise enzymatic control of this ring-opening and subsequent C-C bond formation is an area of ongoing research.

Quantitative Data

The concentration of castalagin and its isomer vescalagin can vary significantly depending on the plant species, tissue, and environmental conditions. The following tables summarize available quantitative data from the literature.

| Plant Species | Tissue | Castalagin Concentration (mg/g dry wood) | Vescalagin Concentration (mg/g dry wood) | Reference |

| Castanea sativa | Heartwood | - | 63 (combined with vescalagin) | [1] |

| Quercus robur | Heartwood | 10.7 | - | [7] |

| Castanea sativa | Wood | 41.35 (µg/g) | 21.43 (µg/g) | [6] |

Table 1: Concentration of Castalagin and Vescalagin in Chestnut and Oak Wood.

Key Enzymes and Genes

The oxidative coupling reactions central to castalagin biosynthesis are primarily catalyzed by laccases and peroxidases.

-

Laccases (EC 1.10.3.2): These multi-copper oxidases play a crucial role in the polymerization of phenols and are directly implicated in the formation of the HHDP groups in ellagitannins. The specific enzyme, pentagalloylglucose:O(2) oxidoreductase, responsible for converting PGG to tellimagrandin II, is a laccase-type phenol oxidase[4]. Genome-wide analyses in species like Populus trichocarpa have identified large families of laccase genes, with specific members showing expression patterns consistent with a role in secondary cell wall and specialized metabolite biosynthesis[1][3][8].

-

Peroxidases (EC 1.11.1.7): These enzymes also catalyze oxidative reactions and are involved in a wide range of physiological processes, including lignin and secondary metabolite biosynthesis. While their specific role in the later stages of castalagin biosynthesis is less defined than that of laccases, they are likely contributors to the overall oxidative environment required for these transformations.

-

UDP-Glucosyltransferases (UGTs): In the initial stages of the pathway, UGTs are responsible for the glucosylation of gallic acid to form β-glucogallin, the precursor for the subsequent galloylation steps leading to PGG.

Transcriptional Regulation

The biosynthesis of secondary metabolites, including tannins, is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the MYB (myeloblastosis) family .

-

MYB Transcription Factors: These proteins are known to regulate the expression of genes involved in the phenylpropanoid and flavonoid pathways, which are precursors to many phenolic compounds. Specific R2R3-MYB transcription factors have been shown to act as master switches in the regulation of secondary cell wall formation and lignin biosynthesis, which shares common precursors and enzymatic machinery with tannin biosynthesis[4][9][10]. Promoter analyses of laccase genes in various plant species have revealed the presence of MYB binding sites, indicating a direct regulatory link[1][8].

Experimental Protocols

Extraction of Castalagin from Plant Material

This protocol is a general guideline for the extraction of ellagitannins from woody plant material.

Materials:

-

Air-dried and ground plant material (e.g., oak or chestnut heartwood)

-

Methanol or acetone

-

Distilled water

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Extract the ground plant material with a solvent mixture (e.g., 70% acetone or 80% methanol in water) at room temperature with agitation for 24 hours.

-

Centrifuge the mixture to pellet the solid material and collect the supernatant.

-

Repeat the extraction of the pellet twice more and combine the supernatants.

-

Remove the organic solvent from the combined supernatant using a rotary evaporator.

-

The resulting aqueous extract can be further purified using SPE. Condition a C18 cartridge with methanol followed by water. Load the aqueous extract and wash with water to remove polar impurities. Elute the ellagitannins with methanol.

-

Dry the methanolic eluate under vacuum.

Quantification of Castalagin by HPLC-DAD

This protocol provides a framework for the high-performance liquid chromatography with diode-array detection (HPLC-DAD) analysis of castalagin.

Instrumentation and Conditions:

-

HPLC System: Equipped with a binary pump, autosampler, and DAD detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-15% B; 25-40 min, 15-30% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific column and sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of a castalagin standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the dried plant extract in the initial mobile phase composition.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the castalagin peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of castalagin in the sample using the calibration curve generated from the standards.

Laccase Enzyme Activity Assay

This spectrophotometric assay measures laccase activity using syringaldazine as a substrate.

Materials:

-

100 mM Potassium phosphate buffer, pH 6.5

-

0.216 mM Syringaldazine in methanol

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.3 mL of potassium phosphate buffer and 0.5 mL of syringaldazine solution.

-

Equilibrate the mixture to 30 °C.

-

Initiate the reaction by adding 0.2 mL of the enzyme extract.

-

Immediately measure the increase in absorbance at 530 nm over time.

-

One unit of laccase activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.

Peroxidase Enzyme Activity Assay

This assay measures peroxidase activity using pyrogallol as a substrate.

Materials:

-

100 mM Potassium phosphate buffer, pH 6.0

-

5% (w/v) Pyrogallol solution

-

0.5% (w/v) Hydrogen peroxide (H₂O₂) solution

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.4 mL of phosphate buffer, 0.3 mL of pyrogallol solution, and 0.2 mL of H₂O₂ solution in a cuvette[5].

-

Equilibrate the mixture to 20 °C[5].

-

Initiate the reaction by adding 0.1 mL of the enzyme extract[5].

-

Immediately measure the increase in absorbance at 420 nm over time. The rate of formation of purpurogallin is proportional to the peroxidase activity[5][8].

-

One unit of peroxidase activity is often defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20 °C[8].

Conclusion

The biosynthesis of castalagin is a fascinating and complex pathway that highlights the intricate metabolic capabilities of plants. While the general framework of the pathway is understood, from the precursor PGG through key intermediates like tellimagrandin II and pedunculagin, many of the specific enzymatic and regulatory details remain to be fully elucidated. The involvement of laccase-type enzymes and the regulatory control by MYB transcription factors are key areas of current research. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important class of natural products and their potential applications in various fields, including oenology, materials science, and medicine. Further research into the specific genes and enzymes, as well as their kinetic properties and regulation, will undoubtedly uncover new opportunities for the biotechnological production and utilization of castalagin and other valuable ellagitannins.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentagalloylglucose - Wikipedia [en.wikipedia.org]

- 3. Genome-wide analysis of the Populus trichocarpa laccase gene family and functional identification of PtrLAC23 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of high quality RNA from tree leaves using Polyclar in the Spectrum Plant Total RNA Kit [protocols.io]

- 8. Frontiers | Genome-wide analysis of the Populus trichocarpa laccase gene family and functional identification of PtrLAC23 [frontiersin.org]

- 9. Full-length transcriptomic identification of R2R3-MYB family genes related to secondary cell wall development in Cunninghamia lanceolata (Chinese fir) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYB Transcription Factor161 Mediates Feedback Regulation of Secondary wall-associated NAC-Domain1 Family Genes for Wood Formation - PMC [pmc.ncbi.nlm.nih.gov]

Castalagin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castalagin, a prominent C-glucosidic ellagitannin, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources and distribution of castalagin, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms of castalagin's interaction with key cellular signaling pathways, namely its inhibitory effects on Poly (ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. All described experimental workflows and signaling pathways are visualized using detailed diagrams to enhance comprehension and practical application in a research and development setting.

Natural Sources and Distribution of Castalagin

Castalagin is primarily found in woody plants, particularly within the Fagaceae family. Its distribution, however, extends to other plant families and various plant tissues.

Major Botanical Sources

The most significant natural reservoirs of castalagin include:

-

Oak (Quercus species): Oak wood, especially the heartwood of species like Quercus robur and Quercus petraea, is a rich source of castalagin. It is one of the major ellagitannins extracted from oak barrels during the aging of wine and spirits.

-

Chestnut (Castanea species): The wood and bark of the sweet chestnut (Castanea sativa) are known to contain high concentrations of castalagin.[1] In some chestnut species, the heartwood can contain as much as 63 mg of castalagin and its isomer, vescalagin, per gram of dry wood.[1]

-

Anogeissus leiocarpus and Terminalia avicennoides: The stem barks of these African trees are traditional sources of medicinal extracts, with castalagin being a major bioactive constituent.[2]

-

Syzygium samarangense (Wax Apple): The leaves of this plant have been identified as a source of both castalagin and vescalagin.[3][4]

Other Documented Sources

Castalagin has also been isolated from:

-

Myrciaria dubia (Camu Camu): This Amazonian fruit contains castalagin, contributing to its high antioxidant capacity.[1]

-

Terminalia ferdinandiana (Kakadu plum): This Australian native fruit has been reported to contain castalagin.

Quantitative Analysis of Castalagin in Natural Sources

The concentration of castalagin can vary significantly depending on the plant species, the specific tissue, geographical location, and harvesting time. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Castalagin Content | Method of Analysis | Reference |

| Castanea sativa | Heartwood | 63 mg/g (combined with vescalagin) | Not specified | [1] |

| Castanea sativa | Wood | 12.6 mg/g | HPLC | [5] |

| Quercus sp. | Wood | 10.7 mg/g | HPLC | [5] |

| Castanea sativa leaves (verdesa var.) | Leaves | 10.69 µg/mg of extract | LC-MS/MS | [6] |

| Castanea sativa leaves (venegon var.) | Leaves | 12.36 µg/mg of extract | LC-MS/MS | [6] |

| Anogeissus leiocarpus | Stem Bark | Major constituent | HPLC | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of castalagin.

Extraction of Castalagin from Chestnut Wood

This protocol is adapted from methodologies that utilize aqueous and organic solvents for efficient extraction.

Materials:

-

Air-dried and ground chestnut wood

-

Aqueous acetone (70% v/v) or Methanol

-

Rotary evaporator

-

Freeze-dryer

-

Centrifuge

-

Filter paper (0.45 µm)

Procedure:

-

Maceration: Suspend the ground chestnut wood powder in 70% aqueous acetone or methanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: Stir the suspension at room temperature for 24 hours. For enhanced efficiency, sonication can be applied for 30-60 minutes.

-

Filtration: Filter the mixture through filter paper to remove solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

-

Lyophilization: Freeze-dry the resulting aqueous extract to obtain a crude castalagin-rich powder.

-

Storage: Store the dried extract at -20°C in a desiccator.

Quantification of Castalagin using HPLC-DAD

This protocol outlines a typical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of castalagin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5-15% B

-

25-40 min: 15-30% B

-

40-45 min: 30-100% B

-

45-50 min: 100% B

-

50-55 min: 100-5% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure castalagin standard in methanol (1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Dissolve a known amount of the dried plant extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the castalagin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of castalagin using the calibration curve generated from the standards.

Signaling Pathways and Mechanisms of Action

Castalagin exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a nuclear enzyme crucial for DNA repair and the regulation of genomic stability. Its overactivation can lead to cell death, while its moderate activation in cancer cells promotes survival. Castalagin has been identified as a potent inhibitor of PARP1.[3][4]

Caption: Inhibition of the PARP1 signaling pathway by castalagin.

Castalagin acts as a mixed-type inhibitor of PARP1, with a reported IC50 value of 0.86 µM.[3][4] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) from NAD+, a critical step for the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with compromised DNA repair mechanisms (e.g., BRCA mutations), the inhibition of PARP1 by castalagin can lead to synthetic lethality and apoptosis.

Inhibition of DNA Topoisomerase II

DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils and knots, by creating transient double-strand breaks. It is a well-established target for anticancer drugs. Castalagin has been shown to inhibit the activity of DNA topoisomerase II.[3][4]

Caption: Catalytic inhibition of DNA topoisomerase II by castalagin.

Castalagin acts as a catalytic inhibitor of DNA topoisomerase II.[7] Unlike topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex, castalagin is thought to interfere with the religation step of the G-segment DNA after the T-segment has passed through. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of natural products like castalagin for biological activity.

Caption: General experimental workflow for natural product bioactivity screening.

Conclusion

Castalagin stands out as a highly promising natural product with significant potential for therapeutic applications, particularly in oncology. Its well-defined natural sources and the availability of robust analytical methods for its quantification facilitate further research and development. The elucidation of its inhibitory mechanisms against crucial cellular targets like PARP1 and DNA topoisomerase II provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. This technical guide serves as a comprehensive resource to support these endeavors, providing the necessary foundational knowledge and practical methodologies for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus [ouci.dntb.gov.ua]

- 3. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The polyphenolic ellagitannin vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Castalagin: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castalagin, a prominent ellagitannin found in various plants, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, are underpinned by a complex interplay of molecular mechanisms. This technical guide provides an in-depth exploration of castalagin's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. The primary focus is on its ability to act as a prebiotic to enhance cancer immunotherapy, its direct inhibition of critical inflammatory and cancer-related signaling pathways, and its bactericidal properties. This document is intended to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of castalagin.

Anticancer Mechanisms of Action

Castalagin's antitumor activity is notably multifaceted, combining direct enzyme inhibition with a profound, indirect immunomodulatory effect mediated by the gut microbiota.

Microbiota-Dependent Immunomodulation

Recent groundbreaking studies have identified castalagin as a potent prebiotic that can reshape the gut microbiome to favor an antitumor immune response, thereby overcoming resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.[1][2][3]

Mechanism: Oral administration of castalagin selectively enriches beneficial gut bacteria, particularly from the Ruminococcaceae and Alistipes genera.[1][2] This microbial shift leads to a cascade of downstream effects within the tumor microenvironment (TME):

-

Enhanced T-Cell Infiltration and Activation: The altered microbiota promotes a more inflamed TME, characterized by an improved CD8+/FOXP3+CD4+ T-cell ratio.[1][2]

-

Upregulation of Immune Signaling Pathways: Transcriptome analysis of tumors from castalagin-treated mice reveals an upregulation of genes involved in antigen processing and presentation, T-cell receptor signaling, and NF-κB signaling.[1]

-

Metabolic Reprogramming: Castalagin induces metabolic changes in the gut, leading to an increase in taurine-conjugated bile acids, which have been associated with antitumor effects.[1][2]

Crucially, the antitumor effects of castalagin are absent in germ-free mice, confirming the essential role of the gut microbiota in this mechanism.[1]

Direct Enzyme Inhibition

Castalagin also exerts direct cytotoxic effects on cancer cells by inhibiting key enzymes involved in DNA repair and replication.

-

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: Castalagin is a potent inhibitor of PARP1, an enzyme crucial for repairing single-strand DNA breaks. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.

-

DNA Topoisomerase II Inhibition: Castalagin inhibits DNA topoisomerase II, an enzyme that resolves DNA tangles during replication. This inhibition leads to DNA damage and cell cycle arrest.

Table 1: Quantitative Data for Anticancer/Enzyme Inhibitory Activity of Castalagin

| Target Enzyme | Parameter | Value | Cell Line / System | Reference(s) |

|---|---|---|---|---|

| PARP1 | IC50 | 0.86 µM | Enzyme Assay | [1][2] |

| PARP1 | Ki | 1.64 µM | Enzyme Assay | [1][2] |

| DNA Topoisomerase II | Activity | Inhibitory | Cell-based Assay |[4] |

Anti-inflammatory Mechanisms of Action

Castalagin demonstrates significant anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades in various cell types.[5]

Mechanism: The primary anti-inflammatory mechanism of castalagin involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Castalagin has been shown to:

-

Inhibit IκBα Phosphorylation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]

-

Reduce NF-κB Nuclear Translocation: By stabilizing IκBα, it prevents the p65/p50 NF-κB subunits from translocating to the nucleus.

-

Suppress MAPK and Akt Signaling: Castalagin also suppresses the RANKL-stimulated phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as the protein kinase B (Akt) pathway, which are often upstream of or parallel to NF-κB activation.[5]

This broad-spectrum inhibition of pro-inflammatory signaling results in a significant reduction in the production of inflammatory mediators like Interleukin-8 (IL-8).[6]

Table 2: Quantitative Data for Anti-inflammatory Activity of Castalagin

| Activity | Parameter | Value / Effect | Cell Line / System | Reference(s) |

|---|---|---|---|---|

| Osteoclastogenesis | Inhibition | Significant at 1 µM | Bone Marrow Macrophages | [5] |

| Cytotoxicity | Viability | >90% at 50 µM | Bone Marrow Macrophages | [5] |

| IL-8 Release Inhibition | IC50 | ~11 µM | H. pylori-infected GES-1 cells |[6] |

Antimicrobial Mechanism of Action

Castalagin exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.[7][8][9]

Mechanism: The primary antimicrobial mechanism of castalagin is the disruption of the bacterial cell wall.[7][8] It is postulated to interfere with the normal assembly of peptidoglycan, the essential structural component of the cell wall. This disruption compromises the integrity of the bacterial envelope, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. The activity against methicillin-resistant Staphylococcus aureus (MRSA) suggests that castalagin's mechanism is distinct from that of β-lactam antibiotics and may involve interactions that circumvent typical resistance mechanisms like PBP2a.[9]

Table 3: Quantitative Data for Antimicrobial Activity of Castalagin

| Bacterial Strain | Parameter | Value (mg/mL) | Reference(s) |

|---|---|---|---|

| S. aureus (MRSA) | MIC | 0.125 | [9] |

| S. aureus (MRSA) | MBC | 0.250 | [9] |

| S. epidermidis (MRSE) | MIC | 0.250 | [9] |

| S. epidermidis (MRSE) | MBC | 1.000 | [9] |

| S. aureus (non-resistant) | MIC | 0.250 | [9] |

| S. aureus (non-resistant) | MBC | 1.000 | [9] |

| S. aureus | MIC | 0.267 |[10] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of castalagin.

Gut Microbiota Analysis in Murine Models

This protocol outlines the workflow for assessing the impact of castalagin on the gut microbiome in a preclinical cancer model.[11]

Methodology:

-

Animal Husbandry and Treatment: House C57BL/6 mice under specific-pathogen-free conditions. Inoculate mice subcutaneously with syngeneic tumor cells (e.g., MCA-205 sarcoma). Administer castalagin (e.g., 0.85 mg/kg) or vehicle (water) daily via oral gavage.

-

Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline and specified time points during the treatment period. Immediately snap-freeze samples in liquid nitrogen and store at -80°C until processing.

-

DNA Extraction: Extract total genomic DNA from ~50-100 mg of fecal material using a validated commercial kit designed for microbial DNA from stool, following the manufacturer's instructions.

-

16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene using primers such as 341F and 806R. Perform PCR and purify the amplicons. Prepare sequencing libraries using a kit like the Nextera XT DNA Library Preparation Kit and sequence on an Illumina MiSeq or NovaSeq platform.

-

Data Analysis: Process raw sequencing reads using a bioinformatics pipeline such as QIIME 2. Perform quality control, denoising (e.g., with DADA2), and assign taxonomy using a reference database like SILVA or Greengenes. Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) and perform differential abundance testing to identify taxa that are significantly different between treatment groups.

In Vitro Osteoclastogenesis Assay

This protocol details the differentiation of bone marrow-derived macrophages into osteoclasts and the assessment of castalagin's inhibitory effect.[5][12]

Methodology:

-

Isolation of Bone Marrow Macrophages (BMMs): Euthanize BALB/c mice and aseptically dissect the femurs and tibias. Flush the bone marrow from the bones using α-MEM medium. Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

Osteoclast Differentiation: Plate the adherent BMMs in 96-well plates. Induce differentiation by culturing the cells in medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Concurrently, treat the cells with various concentrations of castalagin (e.g., 0.1 µM to 50 µM) or vehicle control.

-

TRAP Staining: After 4-5 days of culture, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

-

Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts. Count the number of osteoclasts per well under a light microscope to quantify the extent of differentiation.

-

Cell Viability Assay: In a parallel plate, assess the cytotoxicity of castalagin on BMMs using a Cell Counting Kit-8 (CCK-8) or MTT assay to ensure that the inhibition of osteoclast formation is not due to cell death.

PARP1 Inhibition Assay

This protocol describes a colorimetric enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory activity of castalagin on PARP1.[1][13]

Methodology:

-

Plate Preparation: Use a 96-well microplate pre-coated with histones, which serve as the substrate for PARP1.

-

Reaction Setup: To each well, add the following components in order:

-

Test compound (castalagin at various concentrations) or vehicle control.

-

Recombinant human PARP1 enzyme and activated DNA (which stimulates PARP1 activity).

-

-

Initiation of PARylation: Start the enzymatic reaction by adding a solution containing β-NAD+, the substrate for ADP-ribosylation. Incubate the plate at room temperature for 30-60 minutes to allow the formation of poly(ADP-ribose) (PAR) chains on the histones.

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add a primary antibody that specifically recognizes PAR chains (e.g., anti-pADPr, clone 10H). Incubate for 1 hour.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

-

Data Acquisition: Stop the colorimetric reaction by adding an acidic stop solution. Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP1 activity.

-

Data Analysis: Calculate the percent inhibition for each castalagin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of castalagin.[7][9]

Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight on an appropriate agar plate. Suspend several colonies in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 108 CFU/mL).

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of castalagin in MHB to achieve a range of final concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 105 CFU/mL. Include a positive control (bacteria without castalagin) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of castalagin that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a fresh agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

Castalagin is a highly promising natural compound with a compelling, multi-pronged mechanism of action that impacts key pathologies in cancer, inflammation, and infectious disease. Its ability to function as a prebiotic represents a novel and exciting strategy for enhancing cancer immunotherapy. Furthermore, its direct inhibitory effects on fundamental signaling pathways like NF-κB and MAPK, and its capacity to disrupt bacterial cell wall synthesis, provide a strong rationale for its development as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate these promising findings into tangible benefits for patients.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 13. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

Spectroscopic and Mechanistic Insights into Castalagin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of castalagin, a prominent ellagitannin found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound. This document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes key signaling pathways associated with its therapeutic potential.

Spectroscopic Data of Castalagin

The structural elucidation and characterization of castalagin have been accomplished through various spectroscopic techniques, primarily NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton (¹H) NMR spectroscopy has been instrumental in defining the stereochemistry and conformation of castalagin. While a complete, officially assigned Carbon-13 (¹³C) NMR dataset is not consistently available in the public domain, the following tables summarize the reported ¹H NMR chemical shifts and coupling constants.

Table 1: ¹H NMR Chemical Shift Data for Castalagin

| Proton | Chemical Shift (δ) in Acetone-d6:D₂O (9:1)[1] | Chemical Shift (δ) in D₂O[2] |

| H-1 | 5.59 (d, J = 7.9 Hz) | 5.65 (brs) |

| H-2 | 5.23 (t, J = 1.9 Hz) | 5.06 (d, J = 7.3) |

| H-3 | 5.16 (t, J = 7.2 Hz) | 5.00 (d, J = 6.9) |

| H-4 | 5.02 (dd, J = 13.0, 2.7 Hz) | 5.09 (d, J = 6.9) |

| H-5 | 4.85 (d, J = 2.1 Hz) | 5.49 (d, J = 6.9) |

| H-6a | 4.52 (dd, J = 7.0, 1.5 Hz) | 4.12 (d, J = 12.8) |

| H-6b | 4.00 (d, J = 12.9 Hz) | 4.90 (d, J = 11.9) |

| Aromatic H | 6.78 (s, 1H) | 6.90 (s) |

| Aromatic H | 6.76 (s, 1H) | 6.75 (s) |

| Aromatic H | 6.62 (s, 1H) | 6.70 (s) |

Table 2: ¹H-¹H Coupling Constant Data for Castalagin

| Protons | Coupling Constant (J) in Hz | Reference |

| H-1, H-2 | 4.6 | [3] |

| H-5, H-6a | 2.6 | [3] |

| H-5, H-6b | 1.1 | [3] |

Note: The absence of a comprehensive, publicly available, and assigned ¹³C NMR dataset for castalagin is a current limitation in the field.

Mass Spectrometry (MS) Data

Mass spectrometry has been crucial for confirming the molecular weight and fragmentation pattern of castalagin.

Table 3: Mass Spectrometry Data for Castalagin

| Ionization Mode | m/z Value | Ion Type | Reference |

| Positive ESI-MS | 935 | [M+H]⁺ | [1] |

| Negative ESI-MS | 933 | [M-H]⁻ | |

| LC-MS | 934.6 | Not specified |

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the NMR and MS analysis of castalagin.

NMR Spectroscopy

Sample Preparation: Castalagin is typically dissolved in a suitable deuterated solvent, such as acetone-d₆ with a small amount of D₂O to facilitate the exchange of hydroxyl protons[1], or in D₂O alone[2].

Data Acquisition: ¹H NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Standard one-dimensional (1D) ¹H experiments are performed to obtain chemical shifts and coupling constants. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.

Mass Spectrometry

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is commonly used to purify and separate castalagin from complex mixtures prior to mass analysis. A C18 column is often employed with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a small amount of acid (e.g., formic acid) to improve peak shape.

Mass Analysis: Electrospray Ionization (ESI) is a common ionization technique for analyzing castalagin. The analysis can be performed in both positive and negative ion modes to provide comprehensive structural information. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragment ions provide valuable information for structural confirmation.

Signaling Pathways Involving Castalagin

Castalagin has been shown to modulate several key signaling pathways, contributing to its observed biological activities, including antitumor and anti-inflammatory effects.

Antitumor Mechanism via Gut Microbiota Modulation

Castalagin exerts a potent antitumor effect by modulating the gut microbiota, which in turn enhances the efficacy of anti-PD-1 immunotherapy[4][5][6]. The proposed mechanism involves a cascade of events initiated by the oral administration of castalagin.

Caption: Antitumor signaling pathway of castalagin mediated by gut microbiota modulation.

Inhibition of Osteoclastogenesis via RANKL Signaling

Castalagin has been shown to inhibit the differentiation of osteoclasts by blocking the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This action suggests its potential in treating bone-related diseases.

Caption: Inhibition of RANKL-mediated osteoclastogenesis signaling by castalagin.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polyphenols-site.com [polyphenols-site.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Complexity of Castalagin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Castalagin, a prominent C-glycosidic ellagitannin found in oak and chestnut species, plays a significant role in the chemical composition of aged wines and spirits and possesses a range of intriguing biological activities.[1][2][3] Its complex stereochemistry, however, has been a subject of scientific investigation and revision, holding crucial implications for its bioactivity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of castalagin, presenting key data, experimental methodologies, and logical frameworks in a detailed and accessible format.

Core Stereochemical Features and Isomeric Forms

Castalagin's intricate three-dimensional structure is characterized by multiple chiral centers and atropisomerism, giving rise to distinct stereoisomers.

C-1 Epimerization: Castalagin and Vescalagin

Castalagin is a diastereomer of vescalagin, with the two compounds being epimers at the C-1 position of the glycosidic core.[2][3][4] This subtle difference in the orientation of a single hydroxyl group leads to notable variations in their physicochemical properties and biological effects.[5][6]

Atropisomerism of the Triphenoyl Moiety: A Revised Understanding

A critical aspect of castalagin's stereochemistry lies in the axially chiral nonahydroxytriphenoyl (NHTP) moiety. The restricted rotation around the biaryl bonds of this unit results in atropisomerism. Initially, the configuration of this moiety was proposed to be (S,S).[1][2] However, subsequent and more advanced computational studies have led to a definitive revision of this assignment.

Through the use of Density Functional Theory (DFT) calculations to predict 1H and 13C NMR spectra and Time-Dependent DFT (TDDFT) to calculate Electronic Circular Dichroism (ECD) spectra, the stereochemistry of the triphenoyl moiety in both castalagin and vescalagin has been revised to the (S,R) configuration.[1][2][4][7] This revision was corroborated by comparing the computationally predicted spectroscopic data with experimental measurements.

Quantitative Spectroscopic Data for Stereochemical Elucidation

The determination of the correct stereoisomer of castalagin heavily relied on the correlation between experimental and computationally calculated spectroscopic data. The following tables summarize the key quantitative findings that supported the revision of the triphenoyl moiety's configuration from (S,S) to (S,R).

Table 1: Comparison of Experimental and Calculated 1H NMR Coupling Constants (Hz)

| Coupling Constant | Experimental (Castalagin) | Calculated for (S,R) Isomer (Structure 2) | Calculated for (S,S) Isomer (Structure 2') |

| J(H-1, H-2) | 4.6 | 5.1 | 6.0 |

| J(H-5, H-6a) | 2.8 | ||

| J(H-5, H-6b) | 1.4 |

Data sourced from ACS Publications.[2]

Table 2: Correlation Coefficients (R²) between Experimental and Calculated NMR Data

| Isomer Configuration | Correlation with Experimental 1H NMR | Correlation with Experimental 13C NMR |

| (S,R) | 0.9957 | > 0.93 |

| (S,S) | 0.2258 | Significantly lower |

Data interpretation based on findings from ACS Publications and Computational Chemistry Highlights.[2][7]

Experimental Protocols for Stereochemical Determination

The revision of castalagin's stereochemistry was underpinned by a combination of spectroscopic analysis and sophisticated computational modeling.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOE) NMR experiments were crucial for determining the connectivity and relative stereochemistry of the molecule.[2] The measurement of coupling constants, particularly between H-1 and H-2, provided critical data for comparison with calculated values.[2]

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy was employed to probe the chiroptical properties of the molecules. The experimental ECD spectra of the des-hexahydroxydiphenoyl (des-HHDP) analogues, vescalin and castalin, were compared with TDDFT calculated spectra for the different possible stereoisomers.[1][2] A negative Cotton effect observed around 230 nm and a positive one at 252 nm in the experimental spectrum were key features for comparison.[1]

Computational Chemistry Methods

-

Conformational Search: An initial conformational search for the different stereoisomers was performed using the Monte Carlo method with the MMFF94 force field.[2]

-

Quantum Chemical Calculations: Low-energy conformers were further optimized using semi-empirical (AM1) and subsequently Density Functional Theory (B3LYP/6-31G(d,p)) methods, incorporating the Polarizable Continuum Model (PCM) to simulate the solvent environment (methanol or acetone).[2][7]

-

Spectra Calculation:

Visualizing the Logic and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the stereochemical analysis of castalagin.

Caption: Workflow for the stereochemical revision of castalagin.

Caption: Isomeric relationships of castalagin.

Caption: Simplified biosynthetic pathway leading to castalagin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Castalagin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Vescalagin and castalagin reduce the toxicity of amyloid-beta42 oligomers through the remodelling of its secondary structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Chemistry Highlights: Reinvestigation of the Stereochemistry of the C-Glycosidic Ellagitannins, Vescalagin and Castalagin [compchemhighlights.org]

- 8. chem.cmu.edu [chem.cmu.edu]

The Discovery, Isolation, and Characterization of Castalagin from Oak: A Technical Guide for Researchers

Abstract

Castalagin, a prominent ellagitannin found in oak (Quercus spp.), has garnered significant scientific interest due to its diverse biological activities and its influence on the quality of aged beverages. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of castalagin from oak wood. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Discovery and Significance of Castalagin

Castalagin was first isolated from woody species of the Fagaceae family, namely oak (Quercus) and chestnut (Castanea), by Walter Mayer and his colleagues in 1967.[1] It is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, and exists as a diastereomer of vescalagin.[1] Found abundantly in the heartwood of oak species such as Quercus robur and Quercus petraea, castalagin plays a crucial role in the chemical transformations that occur during the aging of wine and spirits in oak barrels, contributing to their color and taste.[1] Beyond its role in enology, castalagin has demonstrated a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties, making it a molecule of interest for pharmaceutical research.

Quantitative Data on Castalagin in Oak

The concentration of castalagin in oak wood can vary significantly depending on the species, geographical origin, and processing of the wood, such as toasting. The following tables summarize quantitative data from various studies.

| Oak Species | Castalagin Concentration (mg/g of dry wood) | Reference |

| Quercus robur | 3.93 - 10.37 | [2] |

| Quercus petraea | 1.98 - 18.77 | [2][3] |

| Quercus alba | 0.88 | [2] |

| Quercus pyrenaica | 2.81 - 9.34 | [2] |

| Quercus faginea | 6.37 - 9.34 | [2] |

Table 1: Concentration of Castalagin in Various Oak Species.

| Toasting Level | Castalagin Concentration (% of total ellagitannins) | Reference |

| Light Toast | ~40-70% | [3] |

| Medium Toast | Lower than light toast | [4] |

| Heavy Toast | Significantly lower than light/medium toast | [4] |

Table 2: Effect of Toasting on Castalagin Content in Oak Wood.

| Beverage | Castalagin Concentration (mg/L) | Reference |

| Red Wine (aged in oak) | 0.6 - 15.5 | [3] |

| Cognac (aged in oak) | 1.9 - 9.3 (vescalagin equivalents) | [3] |

Table 3: Concentration of Castalagin in Oak-Aged Beverages.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of castalagin from oak wood.

Extraction of Castalagin from Oak Wood

This protocol describes a common method for extracting castalagin from oak heartwood.

Materials:

-

Oak heartwood shavings or powder (Quercus robur or Quercus petraea)

-

Acetone (analytical grade)

-

Methanol (analytical grade)

-

Distilled water

-

Waring blender or equivalent

-

Soxhlet apparatus (optional)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Sample Preparation: Grind air-dried oak heartwood to a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction:

-

Method A: Maceration: Suspend the oak wood powder in a solvent mixture of acetone/water (70:30, v/v) at a solid-to-liquid ratio of 1:10 (w/v). Stir the suspension at room temperature for 24 hours.

-

Method B: Soxhlet Extraction: Place the oak wood powder in a thimble and perform continuous extraction with a mixture of methanol/water (80:20, v/v) for 8-12 hours.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid wood particles.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder rich in ellagitannins.

Purification of Castalagin

This protocol outlines a multi-step chromatographic procedure for the isolation of pure castalagin from the crude extract.

Materials:

-

Crude oak wood extract

-

Sephadex LH-20 resin

-

C18 solid-phase extraction (SPE) cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Fraction collector

Procedure:

-

Initial Fractionation using Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in water and load it onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the ellagitannin fraction with methanol.

-

Concentrate the methanolic eluate under reduced pressure.

-

-

Size-Exclusion Chromatography:

-

Pack a glass column with Sephadex LH-20 resin and equilibrate with methanol.

-

Dissolve the concentrated SPE fraction in a minimal amount of methanol and load it onto the column.

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing castalagin.

-

-

Preparative HPLC:

-

Pool the castalagin-rich fractions from the Sephadex LH-20 column and concentrate them.

-

Perform preparative HPLC on a C18 column (e.g., 250 x 20 mm, 5 µm).

-

Use a gradient elution system with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 5-25% B over 40 minutes.

-

Monitor the elution at 280 nm and collect the peak corresponding to castalagin.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain castalagin as a powder.

-

Characterization of Castalagin

3.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Expected m/z: The [M-H]⁻ ion for castalagin is expected at m/z 933.064.[5][6] Key fragment ions can be observed at m/z 631.057 (corresponding to the loss of a galloyl group and subsequent rearrangement) and m/z 301 (ellagic acid).[5]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated acetone (acetone-d6) or a mixture of acetone-d6 and D2O.

-

¹H NMR: Key signals include aromatic protons between δ 6.0 and 7.5 ppm and sugar protons between δ 3.5 and 5.5 ppm.

-

¹³C NMR: Characteristic signals for the numerous aromatic carbons and the glucose core.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete structural elucidation and assignment of all proton and carbon signals.[7][8]

Signaling Pathways and Experimental Workflows

Castalagin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation.

Signaling Pathways Modulated by Castalagin

Castalagin has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][9][10] These pathways are critical in the inflammatory response and cancer progression.

Caption: Signaling pathways modulated by Castalagin.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of castalagin from oak wood.

Caption: General workflow for castalagin isolation.

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of castalagin from oak wood. The detailed protocols, quantitative data, and visual diagrams are intended to facilitate further research into the properties and potential applications of this important natural product. The methodologies described can be adapted and optimized for specific research goals, contributing to the advancement of knowledge in natural product chemistry, pharmacology, and food science.

References

- 1. Castalagin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]

- 4. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Castalagin Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Castalagin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castalagin, a prominent ellagitannin found in various plant species, particularly in the wood of oak (Quercus spp.) and chestnut (Castanea spp.), has garnered significant attention within the scientific community.[1] This hydrolyzable tannin is recognized for its diverse and potent biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of castalagin, alongside a detailed exploration of its mechanisms of action, supported by experimental methodologies and visual representations of its engagement with key signaling pathways.

Physicochemical Properties of Castalagin

Castalagin is a complex polyphenolic compound with a high molecular weight and a structure characterized by multiple hydroxyl groups, contributing to its chemical reactivity and biological functions.[1][2][3] It exists as an off-white amorphous powder and is a diastereomer of vescalagin at the C-1 position of its glycosidic chain.[1][4]

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C41H26O26 | [2][5][6] |

| Molecular Weight | 934.6 g/mol | [2][5] |

| CAS Number | 24312-00-3 | [1][5][7] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 200 °C | [8][9][10] |

| Solubility | Soluble in methanol and water.[11] Described as extremely soluble in water.[12][13][14] Calculated water solubility: 5.79 g/L.[3] | [3][11][12][13][14] |

| Stability | Susceptible to degradation and oxidation in aqueous solutions, a process influenced by pH, temperature, and the presence of oxygen.[15][16] It can also form new derivatives in ethanol solutions.[17] | [15][16][17] |

| logP (calculated) | 2.74 | [3] |

| pKa (Strongest Acidic, calculated) | 7.14 | [3] |

| Polar Surface Area (calculated) | 455.18 Ų | [3] |

| Hydrogen Bond Donor Count (calculated) | 16 | [3] |

| Hydrogen Bond Acceptor Count (calculated) | 21 | [3] |

Biological Activity and Mechanisms of Action

Castalagin exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. These properties are intrinsically linked to its ability to modulate various cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Castalagin has demonstrated significant anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8.[[“]] Mechanistically, this is partly achieved through the attenuation of the NF-κB signaling pathway.[19] Furthermore, castalagin has been shown to reprogram the tumor microenvironment by interacting with commensal gut bacteria, thereby promoting an anticancer response and overcoming resistance to anti-PD-1 immunotherapy.[20] This prebiotic-like activity underscores its potential in immunomodulation.[20]

Anticancer Activity

The anticancer potential of castalagin is multifaceted. It acts as a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II, crucial enzymes in DNA repair and replication, respectively.[21][22] This dual inhibition presents a promising strategy for cancer chemotherapy.[21][22] Castalagin has been shown to suppress the proliferation of various cancer cell lines and can induce apoptosis.[23]

Inhibition of Osteoclastogenesis

Castalagin has been identified as a potent inhibitor of osteoclast differentiation.[24][25] It significantly inhibits the formation of osteoclasts from bone marrow-derived macrophages, even at low micromolar concentrations, with low cytotoxicity.[24][25] This effect is mediated through the blockage of a broad range of signaling pathways induced by the receptor activator of nuclear factor kappa-B ligand (RANKL).[24][25]

Antimicrobial Activity

Recent studies have highlighted the bactericidal activity of castalagin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[26][27] It appears to disrupt the bacterial cell wall by modulating the assembly of peptidoglycans, leading to cell death.[26][27] Castalagin also demonstrates the ability to inhibit biofilm formation and disrupt pre-formed biofilms.[26][27]

Signaling Pathway Modulation

Castalagin's diverse biological effects are a direct consequence of its interaction with and modulation of key intracellular signaling pathways.

Inhibition of RANKL-Induced Signaling in Osteoclastogenesis